molecular formula C35H33NO8 B137640 2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione CAS No. 129575-89-9

2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione

Cat. No. B137640
M. Wt: 595.6 g/mol
InChI Key: QKFDXGIKVGVBGT-PVEIOGNQSA-N
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Description

2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C35H33NO8 and its molecular weight is 595.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Complex molecules like 2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione often play significant roles in the synthesis of intricate organic structures. For instance, in non-iterative asymmetric synthesis of C15 polyketide spiroketals, similar compounds have been utilized to achieve high stereo- and enantioselectivity. The spiroketal structures derived from such syntheses have shown potential in inhibiting the growth of cancer cells in various lines, including marine P388 lymphocytic leukemia and six human cancer cell lines (Meilert, Pettit, & Vogel, 2004).

Medicinal Chemistry and Biological Applications

In the realm of medicinal chemistry, compounds with a structure similar to the queried chemical have been synthesized and tested for their biological activities. For instance, novel compounds containing lawsone have shown antioxidant and antitumor activities against Ehrlich ascites carcinoma (EAC) cells. The structural and spectral analysis of these compounds confirmed the formation of geometrical isomers, aligning with the compounds’ biological activities (Hassanien, Abd El-Ghani, & Elbana, 2022).

Structural Characterization and Liquid Crystal Behavior

Complex organic molecules often exhibit intriguing properties like liquid crystalline behavior. Similar compounds have been synthesized and characterized, where their molecular structures were confirmed by various spectroscopic techniques, and their thermal behavior was analyzed. These studies contribute significantly to understanding the liquid crystalline properties and thermal behavior of these complex organic structures (Dubey et al., 2018).

Chemical Synthesis and Reactivity

The queried compound falls into a category of chemicals with rich reactivity and potential for forming diverse chemical structures. Research has shown that similar compounds can be used to synthesize heterocyclic derivatives based on structural modifications and reactions with other chemical entities. These synthetic routes offer insights into the chemical reactivity and potential applications of such compounds in various fields (Sayapin et al., 2009).

properties

IUPAC Name

2-[(2S,3R,4R,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33NO8/c1-40-25-16-18-26(19-17-25)43-35-30(36-33(38)27-14-8-9-15-28(27)34(36)39)32(42-21-24-12-6-3-7-13-24)31(37)29(44-35)22-41-20-23-10-4-2-5-11-23/h2-19,29-32,35,37H,20-22H2,1H3/t29-,30-,31-,32-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFDXGIKVGVBGT-PVEIOGNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451534
Record name 2-[(2S,3R,4R,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione

CAS RN

129575-89-9
Record name 2-[(2S,3R,4R,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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